molecular formula C8H6ClNS B11793678 5-Chlorobenzo[b]thiophen-3-amine

5-Chlorobenzo[b]thiophen-3-amine

Cat. No.: B11793678
M. Wt: 183.66 g/mol
InChI Key: XPIJUPRZPYOAHZ-UHFFFAOYSA-N
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Description

5-Chlorobenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the 5-position and an amine group at the 3-position of the benzothiophene ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzo[b]thiophen-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chlorobenzo[b]thiophene.

    Amination Reaction: The 5-chlorobenzo[b]thiophene undergoes an amination reaction to introduce the amine group at the 3-position.

One common method involves the use of aryne intermediates and alkynyl sulfides . The reaction conditions often include the use of solvents like ethanol and catalysts such as copper(II) sulfate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[b]thiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

5-Chlorobenzo[b]thiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[b]thiophen-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromobenzo[b]thiophen-3-amine: Similar structure but with a bromine atom instead of chlorine.

    5-Fluorobenzo[b]thiophen-3-amine: Contains a fluorine atom at the 5-position.

    5-Iodobenzo[b]thiophen-3-amine: Contains an iodine atom at the 5-position.

Uniqueness

The presence of the chlorine atom in 5-Chlorobenzo[b]thiophen-3-amine imparts unique electronic properties, making it distinct from its halogenated counterparts. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-chloro-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6ClNS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H,10H2

InChI Key

XPIJUPRZPYOAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)N

Origin of Product

United States

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